1-Pyridin-3-YL-1H-imidazole-2-thiol
Overview
Description
“1-Pyridin-3-YL-1H-imidazole-2-thiol” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in the field of medicinal chemistry due to their broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole derivatives are known for their broad range of chemical reactions. They are often used as intermediates in the synthesis of other compounds due to their ability to act as both nucleophiles and electrophiles .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Synthesis and Chemical Reactions
1-Pyridin-3-YL-1H-imidazole-2-thiol, through its derivatives, has been widely used in chemical synthesis. It plays a crucial role in forming C-N, C-O, and C-S bonds, especially in the development of imidazo[1,2-a]pyridines. Studies have shown that it can be used in transition-metal-free reactions, emphasizing its utility in creating diverse chemical bonds and structures efficiently (Cao et al., 2014). Additionally, it is involved in sulfenylation reactions, including aerobic oxidative sulfenylation, using environmentally benign molecular oxygen, which highlights its role in green chemistry (Iida et al., 2018).
Catalysis and Material Science
In catalysis, this compound has been used in copper-catalyzed reactions for C–H/S–H cross-coupling, facilitating the formation of C–S bonds and thus the synthesis of thioether-decorated imidazo[1,2-a]pyridines. Such applications underscore its importance in advancing catalytic methods and material science (Cao et al., 2015). Moreover, its derivatives have been used in visible-light-induced regioselective sulfenylation under transition metal-free conditions, contributing to the development of sustainable and environmentally friendly chemical processes (Rahaman et al., 2018).
Antimicrobial and Biological Activity
On the biological side, derivatives of this compound have shown antimicrobial properties. For example, studies on oxopyrimidines and thiopyrimidines derivatives demonstrated significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Ladani et al., 2009).
Corrosion Inhibition
The compound's derivatives have also been explored for their anticorrosive properties, particularly for mild steel in acidic environments. Research has revealed that these compounds are effective corrosion inhibitors, indicating their potential applications in industrial corrosion protection (Zhang et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with thePI3 Kα enzyme and the Sterol 14-alpha demethylase (CYP51) protein . These targets play crucial roles in cellular signaling and fungal growth, respectively.
Mode of Action
For instance, compounds with similar structures have been shown to reduce the migration and invasion abilities of certain cells .
Biochemical Pathways
Compounds with similar structures have been involved in pathways related to cell migration and invasion .
Result of Action
Similar compounds have been shown to significantly reduce the migration and invasion abilities of certain cells .
Biochemical Analysis
Biochemical Properties
1-Pyridin-3-YL-1H-imidazole-2-thiol plays a crucial role in biochemical reactions due to its ability to interact with a wide range of enzymes, proteins, and other biomolecules. The thiol group in its structure is particularly reactive, allowing it to form covalent bonds with cysteine residues in proteins. This interaction can lead to the modulation of enzyme activity, either through inhibition or activation. For instance, this compound has been shown to inhibit certain proteases by forming a covalent bond with the active site cysteine, thereby preventing substrate binding and catalysis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK signaling pathway, leading to altered gene expression and cellular responses . Additionally, its interaction with metabolic enzymes can result in changes to cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the thiol group to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of oxidizing agents . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At high doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at an optimal dose, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize to the cytoplasm and nucleus, where it can interact with cytoplasmic enzymes and nuclear transcription factors . Post-translational modifications, such as phosphorylation and ubiquitination, can further influence its subcellular distribution and targeting to specific organelles .
Properties
IUPAC Name |
3-pyridin-3-yl-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h1-6H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFDFGXJICAQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CNC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445315 | |
Record name | 1-PYRIDIN-3-YL-1H-IMIDAZOLE-2-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17452-15-2 | |
Record name | 1,3-Dihydro-1-(3-pyridinyl)-2H-imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17452-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-PYRIDIN-3-YL-1H-IMIDAZOLE-2-THIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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